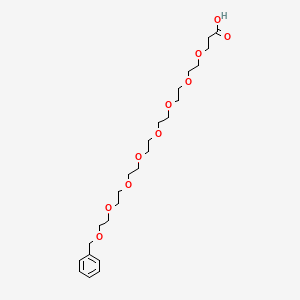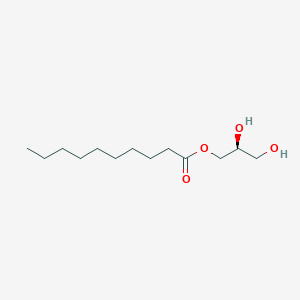
Cadein1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cadein1 involves the derivatization of an isoquinolinium backbone. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research publications . Generally, the synthesis involves multiple steps, including the formation of the isoquinolinium core, followed by functionalization to introduce specific substituents that enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for potential therapeutic use.
Analyse Des Réactions Chimiques
Types of Reactions
Cadein1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinolinium core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of this compound, impacting its solubility and permeability.
Substitution: Substitution reactions are crucial for introducing various functional groups that can enhance the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s therapeutic properties.
Applications De Recherche Scientifique
Cadein1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinolinium derivatives and their reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly those deficient in p53.
Medicine: Explored as a potential chemotherapeutic agent for targeting p53-deficient tumors.
Mécanisme D'action
Cadein1 exerts its effects by inducing apoptotic cell death in p53-deficient cancer cells. The mechanism involves the activation of p38 phosphorylation, caspase-3 activation, and PARP cleavage . These molecular events lead to the initiation of apoptosis, selectively targeting cancer cells with a functional DNA mismatch repair system. The compound’s ability to preferentially induce apoptosis in p53-deficient cells makes it a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Cadein1 is unique compared to other isoquinolinium derivatives due to its selective action on p53-deficient cancer cells. Similar compounds include:
Sirt1 Inhibitor VII, Inauhzin: Another isoquinolinium derivative with different molecular targets.
PIM3 Kinase Inhibitor VII, M-110: Targets different kinases and has distinct biological effects.
p53-Snail binding Inhibitor, GN25: Specifically targets the p53-Snail interaction, differing in its mechanism of action .
This compound’s unique ability to selectively induce apoptosis in p53-deficient cells with a functional DNA mismatch repair system sets it apart from these similar compounds, highlighting its potential as a targeted cancer therapy.
Propriétés
Formule moléculaire |
C33H48F2INO2 |
|---|---|
Poids moléculaire |
655.6 g/mol |
Nom IUPAC |
2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-1-pentadecyl-3,4-dihydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NBXOVBALHDBUPW-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


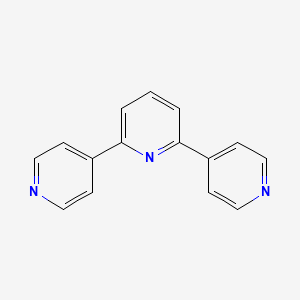

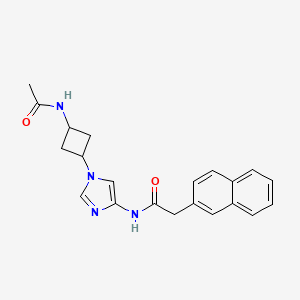
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
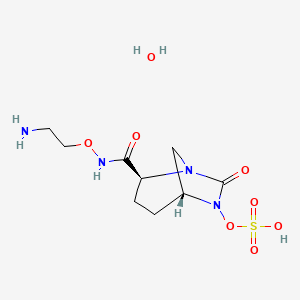
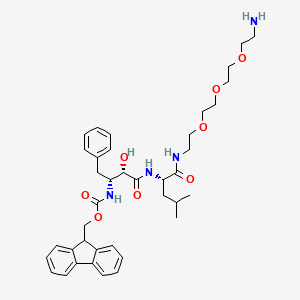
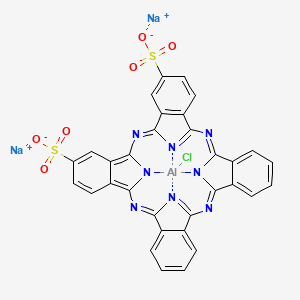

![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)
